molecular formula C14H22N2O5S B14111946 2-Methyl-2-propanyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate

2-Methyl-2-propanyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate

Cat. No.: B14111946
M. Wt: 330.40 g/mol
InChI Key: MEUACYDRISHUAQ-IWSPRGBSSA-N
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Description

2-Methyl-2-propanyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylsulfonyl group, a vinylcyclopropyl moiety, and a carbamate functional group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 2-Methyl-2-propanyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate involves multiple steps, typically starting with the preparation of the cyclopropylsulfonyl intermediate. This intermediate is then reacted with appropriate reagents to introduce the vinyl and carbamate groups. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the process for cost-effectiveness and sustainability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamate group into amines or alcohols, depending on the reducing agent used.

    Substitution: The vinyl group can participate in substitution reactions, where nucleophiles replace the hydrogen atoms. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-2-propanyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: It may have therapeutic potential, particularly in designing drugs that target specific molecular pathways.

    Industry: The compound’s unique properties make it suitable for developing new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-2-propanyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The vinyl group may participate in conjugation reactions, altering the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-Methyl-2-propanyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate stands out due to its unique combination of functional groups. Similar compounds include:

    Cyclopropylsulfonyl derivatives: These compounds share the cyclopropylsulfonyl group but lack the vinyl and carbamate functionalities.

    Vinylcyclopropyl compounds: These compounds contain the vinylcyclopropyl moiety but do not have the sulfonyl or carbamate groups.

    Carbamates: These compounds feature the carbamate group but differ in the other substituents

Properties

Molecular Formula

C14H22N2O5S

Molecular Weight

330.40 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate

InChI

InChI=1S/C14H22N2O5S/c1-5-9-8-14(9,15-12(18)21-13(2,3)4)11(17)16-22(19,20)10-6-7-10/h5,9-10H,1,6-8H2,2-4H3,(H,15,18)(H,16,17)/t9?,14-/m1/s1

InChI Key

MEUACYDRISHUAQ-IWSPRGBSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]1(CC1C=C)C(=O)NS(=O)(=O)C2CC2

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)NS(=O)(=O)C2CC2

Origin of Product

United States

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